2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C22H25NO6S and a molecular weight of 431.502 g/mol . This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the mesitylsulfonyl group and the methoxyethyl ester adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic synthesis. The key steps include the formation of the benzofuran core, introduction of the mesitylsulfonyl group, and esterification with methoxyethyl alcohol. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The mesitylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a new sulfonamide compound.
Scientific Research Applications
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzofuran core may interact with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2,6-dimethyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
Uniqueness
Compared to similar compounds, 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core and the presence of the methoxyethyl ester. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-13-10-14(2)21(15(3)11-13)30(25,26)23-17-6-7-19-18(12-17)20(16(4)29-19)22(24)28-9-8-27-5/h6-7,10-12,23H,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQBXYQDGODMQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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